molecular formula C26H26N2O7 B607446 2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one CAS No. 1883737-63-0

2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one

Cat. No. B607446
M. Wt: 478.5
InChI Key: ULAZAGNYQREIQR-UHFFFAOYSA-N
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Description

This compound, also known as FHZ, has the molecular formula C26H26N2O7 . It is a complex organic compound that contains multiple functional groups, including an amino group, hydroxy groups, and an isoindole-xanthene spiro ring system .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a spiro ring system at its core. This system consists of an isoindole ring and a xanthene ring connected at a single atom . The compound also contains multiple ethoxy and hydroxyethoxy groups, which likely contribute to its solubility and reactivity .

Scientific Research Applications

Early Detection of Corrosion

  • This compound has been successfully used as a "turn-on" fluorescence indicator in epoxy-based coatings for early detection of steel corrosion. It becomes fluorescent in areas where corrosion starts, offering a nondestructive method for early corrosion detection (Augustyniak et al., 2009).
  • Similarly, it has been applied for the early detection of aluminum corrosion in epoxy coatings. This compound changes to a fluorescent state in acidic conditions, indicative of corrosion, allowing for early intervention (Augustyniak & Ming, 2011).

Structural and Fluorescence Studies

  • The compound's derivatives have been studied for their structural analysis and fluorescence properties. These studies contribute to understanding the interactions involved in stabilization and fluorescence mechanisms (Di Paolo et al., 2016).

Corrosion Inhibition

  • A rhodamine-based fluorescent compound derived from this structure has been developed for detecting and inhibiting steel corrosion. It exhibits "turn-on" fluorescence emission in the presence of Fe3+ ions and suppresses cathodic corrosion reactions (Zhang et al., 2013).

Fluorescent Probes

  • Rhodamine derivatives of this compound have been designed for sensing specific ions like Hg(II) and Zn2+. These derivatives are used as chemosensors with applications in various fields, including environmental monitoring and biological studies (Tong et al., 2014), (Li & Meng, 2014).

Antibacterial Applications

  • The compound and its derivatives have shown effective antibacterial activities against specific pathogens. They are also explored for their potential as acetyl and butyrylcholinesterase inhibitors, indicating their significance in medicinal chemistry (Barmak et al., 2019).

Optical and Electronic Properties

  • The compound's derivatives have been used to develop novel polyimides with high organosolubility and optical transparency, indicating potential applications in material science and electronics (Zhang et al., 2010).

Future Directions

Given the complexity of this compound and the lack of available information, there are many potential directions for future research. These could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and research into its safety and environmental impact .

properties

IUPAC Name

2-amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c27-28-25(31)19-3-1-2-4-20(19)26(28)21-7-5-17(30)15-23(21)35-24-16-18(6-8-22(24)26)34-14-13-33-12-11-32-10-9-29/h1-8,15-16,29-30H,9-14,27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAZAGNYQREIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132274055

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one
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2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one
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2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one
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2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one

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